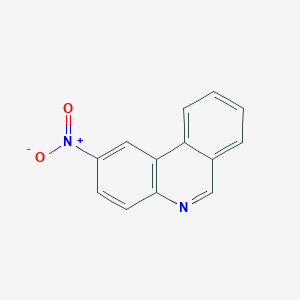
2-Nitrophenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the second position of the phenanthridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrophenanthridine can be synthesized through several methods. One common approach involves the nitration of phenanthridine using nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Major Products Formed:
Reduction: 2-Aminophenanthridine.
Oxidation: 2-Nitrosophenanthridine.
Substitution: Various substituted phenanthridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 2-nitrophenanthridine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The nitro group also plays a role in the compound’s reactivity, influencing its redox properties and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Aminophenanthridine: The reduced form of 2-nitrophenanthridine, with different chemical properties and applications.
2-Nitroacridine: Another nitrogen-containing heterocycle with a similar structure but different biological activity.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Eigenschaften
CAS-Nummer |
137531-20-5 |
|---|---|
Molekularformel |
C13H8N2O2 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-nitrophenanthridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-14-13/h1-8H |
InChI-Schlüssel |
VNGBWZWREQUEMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


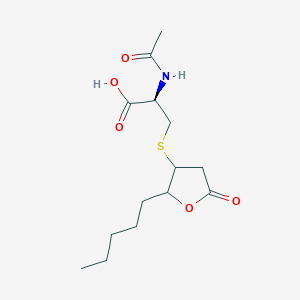
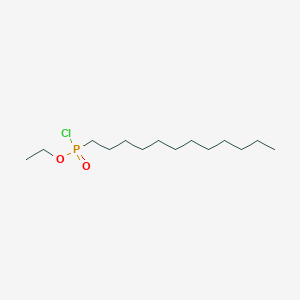
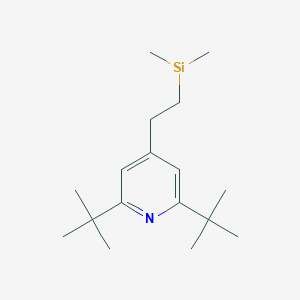
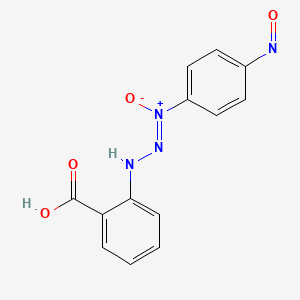
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
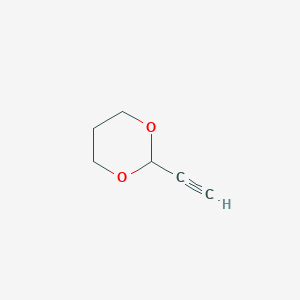
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
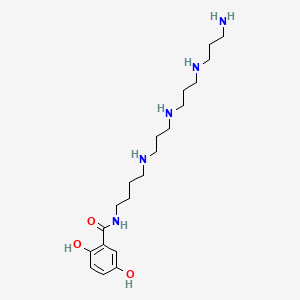
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
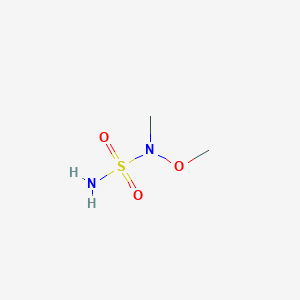
![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
